molecular formula C16H19N3O3S B3926198 N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No. B3926198
M. Wt: 333.4 g/mol
InChI Key: RZVGGLMOMWFSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as Mempyramine, is a chemical compound that belongs to the class of histamine H~1~ receptor antagonists. It has been widely used in scientific research for its ability to block the H~1~ receptor and prevent the effects of histamine.

Mechanism of Action

N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide works by binding to the H~1~ receptor and preventing the activation of histamine. Histamine is a chemical that is released by the body in response to allergens, and it causes symptoms such as itching, swelling, and redness. By blocking the H~1~ receptor, mempyramine prevents the effects of histamine and reduces the symptoms of allergic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which are cells that play a role in allergic reactions. This compound has also been shown to reduce the contraction of smooth muscle in the airways, which can help to reduce the symptoms of asthma.

Advantages and Limitations for Lab Experiments

One of the advantages of using mempyramine in lab experiments is its ability to selectively block the H~1~ receptor without affecting other receptors. This allows researchers to study the specific effects of histamine on the body. However, one limitation of using mempyramine is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on mempyramine. One area of interest is the development of more selective H~1~ receptor antagonists that can block the effects of histamine without affecting other receptors. Another area of interest is the study of the effects of histamine on the immune system and the development of new treatments for allergic and autoimmune diseases. Finally, there is a need for more research on the safety and efficacy of mempyramine and other H~1~ receptor antagonists in clinical settings.

Scientific Research Applications

N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been widely used in scientific research for its ability to block the H~1~ receptor and prevent the effects of histamine. It has been used in studies on allergic reactions, asthma, and other respiratory diseases. This compound has also been used to study the effects of histamine on the cardiovascular system and the central nervous system.

properties

IUPAC Name

2-(3-methyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13-5-3-7-15(9-13)19(23(2,21)22)12-16(20)18-11-14-6-4-8-17-10-14/h3-10H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGGLMOMWFSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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